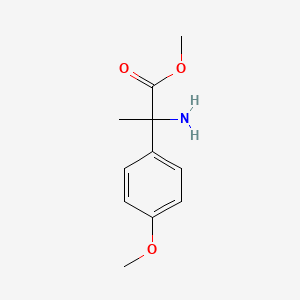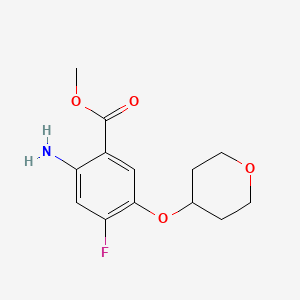
7-methoxy-5-nitro-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
7-methoxy-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methoxyindole followed by carboxylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The nitration step can be achieved using a mixture of nitric acid and sulfuric acid, while the carboxylation can be performed using carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The methoxy group can be demethylated using boron tribromide.
Substitution: The carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Boron tribromide.
Substitution: Alcohols or amines in the presence of a dehydrating agent.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Demethylated derivatives: Formed by the reduction of the methoxy group.
Esters and amides: Formed by the substitution of the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
7-methoxy-5-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-methoxy-5-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects . The methoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methoxy-1H-indole-2-carboxylic acid: Similar structure but lacks the nitro group.
7-fluoro-5-nitro-1H-indole-2-carboxylic acid: Similar structure but has a fluoro group instead of a methoxy group.
Uniqueness
7-methoxy-5-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. The methoxy group enhances lipophilicity, while the nitro group contributes to its reactivity and potential therapeutic effects .
Eigenschaften
IUPAC Name |
7-methoxy-5-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-17-8-4-6(12(15)16)2-5-3-7(10(13)14)11-9(5)8/h2-4,11H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHYLLVNTFIMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)



![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)



